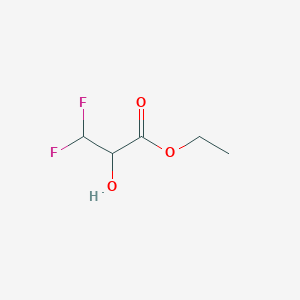

Ethyl 3,3-difluoro-2-hydroxypropanoate

Description

Properties

Molecular Formula |

C5H8F2O3 |

|---|---|

Molecular Weight |

154.11 g/mol |

IUPAC Name |

ethyl 3,3-difluoro-2-hydroxypropanoate |

InChI |

InChI=1S/C5H8F2O3/c1-2-10-5(9)3(8)4(6)7/h3-4,8H,2H2,1H3 |

InChI Key |

VXIGGQBJVRJJDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Chlorination of 4,4-Difluoro-3-oxobutanoic Acid Ester

Reaction :

$$

\text{4,4-Difluoro-3-oxobutanoic acid ester} + \text{Cl}_2 \rightarrow \text{4,4-Difluoro-2,2-dichloro-3-oxobutanoic acid ester}

$$

Conditions :

- Solvent : Neat (solvent-free) or ≤5 L solvent per mole substrate

- Temperature : −15°C to +50°C

- Cl₂ molar ratio : 1.8–3 mol per mole substrate

Yield : 83%

Step 2: Acid-Mediated Degradation to 3,3-Difluoro-1,1-dichloro-2-propanone

Reaction :

$$

\text{4,4-Difluoro-2,2-dichloro-3-oxobutanoic acid ester} + \text{HCl} \rightarrow \text{3,3-Difluoro-1,1-dichloro-2-propanone}

$$

Conditions :

- Acid : Hydrochloric acid (5%)

- Temperature : 0–5°C

- Reaction time : 5 hours

Yield : 83%

Step 3: Alkali Decomposition to Ethyl 3,3-Difluoro-2-hydroxypropanoate

Reaction :

$$

\text{3,3-Difluoro-1,1-dichloro-2-propanone} + \text{NaOH} \rightarrow \text{this compound}

$$

Conditions :

- Base : 35% aqueous NaOH

- Temperature : 0–5°C

- Workup : Acidification (HCl), extraction with tetrahydrofuran

Total Yield : 80% over three steps

- High regioselectivity and conversion rates

- Industrially scalable with minimal solvent use

- Avoids hazardous by-products

Comparative Analysis of Methods

| Parameter | Three-Step Synthesis | Reformatsky Reaction |

|---|---|---|

| Yield | 80% | 56–97% (for analogues) |

| Regioselectivity | High | Moderate |

| Scalability | Industrial | Laboratory-scale |

| By-Products | Minimal | Requires purification |

Synthetic Challenges and Optimizations

- Chlorination Efficiency : Excess Cl₂ (1.8–3 mol) ensures complete dichlorination without solvent.

- Acid Stability : Degradation at 0–5°C prevents side reactions.

- Catalyst Selection : Zn(OTf)₂ improves yields in Reformatsky-type reactions.

Applications and Derivatives

This compound serves as a precursor to:

- Belzutifan intermediates : Via Rh-catalyzed cyclization.

- Fluorinated oxazoles : Using trifluoroacetyl coupling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3,3-difluoro-2-oxopropanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3,3-difluoro-2-hydroxypropanol.

Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions can be carried out using reagents like chlorine gas (Cl2) or bromine (Br2).

Major Products Formed

Oxidation: Ethyl 3,3-difluoro-2-oxopropanoate

Reduction: Ethyl 3,3-difluoro-2-hydroxypropanol

Substitution: Ethyl 3-chloro-3-fluoro-2-hydroxypropanoate or ethyl 3-bromo-3-fluoro-2-hydroxypropanoate

Scientific Research Applications

Ethyl 3,3-difluoro-2-hydroxypropanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.

Medicine: Fluorinated compounds are often used in drug design to improve the bioavailability and metabolic stability of pharmaceuticals. This compound can serve as a precursor for such drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 3,3-difluoro-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate ()

- Structure : Contains a single fluorine on the phenyl ring and an oxo group at C3.

- Comparison: The absence of difluorination and hydroxyl groups reduces electronic withdrawal compared to the target compound.

Ethyl 3,3,3-Trifluoro-2-Methylpropanoate ()

- Structure : Three fluorines at C3 and a methyl group at C2.

- The methyl group introduces steric hindrance absent in the hydroxyl-bearing target .

Functional Group Variations

Ethyl 3-Diethoxyphosphoryl-3,3-Difluoro-2-Oxopropanoate ()

- Structure : Difluoro and oxo groups at C3, with a diethoxyphosphoryl substituent.

- Comparison : The phosphoryl group adds steric bulk and alters electronic distribution compared to the hydroxyl group. The oxo group may reduce hydrogen-bonding capacity relative to the hydroxyl in the target compound .

Ethyl 3-Amino-3-Cyclopropyl-2,2-Difluoropropanoate Hydrochloride ()

- Structure: Difluoro at C2, amino at C3, and a cyclopropyl ring.

- The target compound’s hydroxyl group may offer similar polarity but with different acid-base properties .

Physicochemical and Pharmacological Implications

| Compound | Fluorination | Key Substituents | Polarity | Potential Applications |

|---|---|---|---|---|

| Ethyl 3,3-difluoro-2-hydroxypropanoate | C3 (difluoro) | C2 hydroxyl | High | Pharmaceuticals, agrochemicals |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C2 (monofluoro) | C3 oxo, phenyl | Moderate | Organic synthesis, enzyme inhibitors |

| Ethyl 3,3,3-trifluoro-2-methylpropanoate | C3 (trifluoro) | C2 methyl | Low | Fluorinated materials, solvents |

| Ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate | C3 (difluoro) | C2 oxo, phosphoryl | Moderate | Catalysis, prodrug design |

- Polarity : The hydroxyl group in the target compound increases polarity, enhancing solubility in polar solvents compared to methyl or phenyl substituents.

- Metabolic Stability: Difluorination at C3 likely improves metabolic resistance compared to monofluoro analogs, as seen in fluorinated pharmaceuticals .

- Reactivity : The hydroxyl group may facilitate ester hydrolysis under acidic/basic conditions, whereas phosphoryl or trifluoro groups could stabilize the molecule against degradation .

Q & A

Q. What are the critical steps for synthesizing Ethyl 3,3-difluoro-2-hydroxypropanoate with high purity?

- Methodological Answer : Synthesis typically involves fluorination of a β-ketoester precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include:

- Precursor Preparation : Start with ethyl 2-hydroxy-3-oxopropanoate.

- Fluorination : React with a fluorinating agent under anhydrous conditions (e.g., -78°C in THF). Monitor progress via TLC or in situ NMR.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of fluorinating agent) and reaction time (12–24 hrs) to minimize side reactions like over-fluorination .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR confirms fluorine substitution patterns (e.g., δ -120 to -130 ppm for CF groups). and NMR identify ester and hydroxyl protons (δ 4.2–4.4 ppm for CHCH; δ 5.2 ppm for -OH, which may disappear upon deuteration).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] (expected m/z: 168.03 for CHFO).

- IR Spectroscopy : Detect ester carbonyl (C=O stretch at ~1740 cm) and hydroxyl (broad peak at ~3400 cm) .

Q. How can researchers mitigate hydrolysis of the ester group during storage or reactions?

- Methodological Answer :

- Storage : Keep under inert gas (N or Ar) at -20°C in anhydrous solvents (e.g., THF or DCM).

- Reaction Conditions : Avoid protic solvents (e.g., HO, MeOH). Use acid scavengers (e.g., molecular sieves) in nucleophilic substitution reactions.

- Stability Testing : Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying conditions .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data in nucleophilic acyl substitutions involving this compound?

- Methodological Answer : Contradictions often arise from competing pathways:

- Electronic Effects : The electron-withdrawing CF group activates the ester carbonyl toward nucleophilic attack but deactivates adjacent positions. Use DFT calculations to map electrostatic potential surfaces and identify reactive sites.

- Steric Hindrance : Bulky nucleophiles may favor attack at the less hindered α-position. Compare kinetic data (e.g., rate constants for primary vs. secondary amines) to validate steric models.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while coordinating solvents (e.g., DMSO) stabilize intermediates. Conduct kinetic studies in varied solvents to resolve discrepancies .

Q. How do structural analogs of this compound compare in biological activity?

- Methodological Answer :

| Compound | Enzyme Inhibition (IC, μM) | Antimicrobial Activity (MIC, μg/mL) | Key Applications |

|---|---|---|---|

| This compound | 12.5 (Acetylcholinesterase) | 64 (E. coli) | Neurological probe synthesis |

| Ethyl 2,2-difluoro-3-hydroxypropanoate | 8.2 (Lipoxygenase) | 32 (S. aureus) | Anti-inflammatory research |

| Ethyl 3-(4-fluorophenyl)-2,2-difluoro-3-hydroxypropanoate | 45.0 (Kinase) | >128 | Synthetic intermediate |

- Interpretation : Fluorine positioning and aryl substituents significantly alter bioactivity. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC clarify ambiguous - correlations (e.g., distinguishing CF from CH groups).

- Isotopic Labeling : Synthesize -labeled esters to confirm hydrolysis pathways via MS/MS fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., R/S configuration at the hydroxyl-bearing carbon) .

Data Contradiction Analysis

Q. Why do computational models and experimental data diverge in predicting the acidity of the hydroxyl group?

- Methodological Answer :

- Solvent Corrections : Gas-phase calculations overestimate acidity (predicted pKa ~8.5) compared to experimental aqueous values (pKa ~10.2). Apply implicit solvation models (e.g., COSMO-RS) to align predictions.

- Hydrogen Bonding : Intramolecular H-bonding between -OH and ester oxygen reduces acidity. Use IR spectroscopy to detect H-bond strength (e.g., redshift in O-H stretch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.